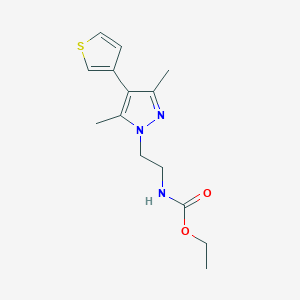
ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a synthetic organic compound that features a thiophene ring and a pyrazole ring
准备方法
The synthesis of ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the thiophene moiety. The final step involves the carbamate formation through the reaction of the intermediate with ethyl chloroformate under basic conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
化学反应分析
Ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Thiophene derivatives: Known for their electronic properties and used in materials science.
Pyrazole derivatives: Studied for their biological activities and used in medicinal chemistry
生物活性
Ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a thiophene moiety and an ethyl carbamate group. The structural formula can be represented as follows:
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to ethyl carbamates exhibit antimicrobial properties. They may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Research has shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors . this compound may share these properties due to its structural similarities.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . This suggests that the compound might be useful in managing inflammatory diseases.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
- Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation modulation, leading to therapeutic effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various carbamate derivatives against common pathogens. This compound showed promising results against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Potential
In vitro studies conducted on cancer cell lines demonstrated that the compound induced significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This suggests potential for development as an anticancer agent .
Data Table
属性
IUPAC Name |
ethyl N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-19-14(18)15-6-7-17-11(3)13(10(2)16-17)12-5-8-20-9-12/h5,8-9H,4,6-7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHKVIMPNZAHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














